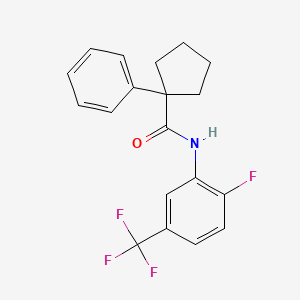

N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

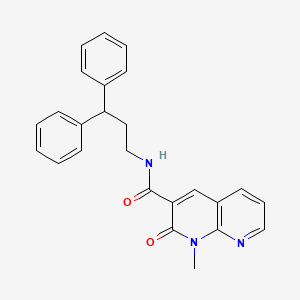

“N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide” is a complex organic compound. It contains a fluorinated phenyl group, a phenylcyclopentyl group, and a formamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorinated phenyl group would likely contribute to the compound’s polarity, while the phenylcyclopentyl group could add some degree of structural rigidity .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The fluorinated phenyl group might be involved in electrophilic aromatic substitution reactions, while the formamide group could participate in condensation reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and polarity .

Wissenschaftliche Forschungsanwendungen

- Targeting Protein Kinases : The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability. Researchers have explored its potential as a kinase inhibitor, particularly in cancer therapy .

- Trifluoromethylpyridines : The cyclocondensation reaction using a trifluoromethyl-containing building block has led to the synthesis of novel pyridine derivatives. These compounds exhibit pesticidal activity and could be valuable in crop protection .

- FFMP Column : The FFMP (2-Fluoro-5-(trifluoromethyl)phenyl) column is used in high-performance liquid chromatography (HPLC) for separating and analyzing various compounds. Its selectivity and stability make it valuable in pharmaceutical and environmental analysis .

- Hydrolysis of Benzonitrile : The compound can serve as an intermediate in the synthesis of other valuable molecules. For example, hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 yields the imine intermediate .

- Isothiocyanates : The compound’s isothiocyanate derivative has been investigated as a versatile building block for the synthesis of fluorinated compounds. Researchers explore its reactivity in various transformations .

Medicinal Chemistry and Drug Development

Agrochemicals and Pesticides

Analytical Chemistry and Chromatography

Organic Synthesis and Reaction Intermediates

Fluorinated Building Blocks

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-fluoro-5-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F4NO/c20-15-9-8-14(19(21,22)23)12-16(15)24-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEDDLDSWGYVFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Fluoro-5-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2382794.png)

![(1-Methylindazol-3-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382801.png)

![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinolin-2-yl)methanone](/img/structure/B2382812.png)

![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2382814.png)